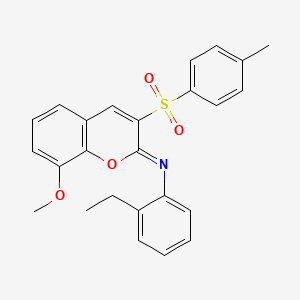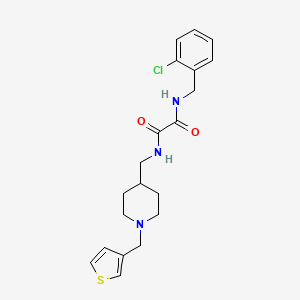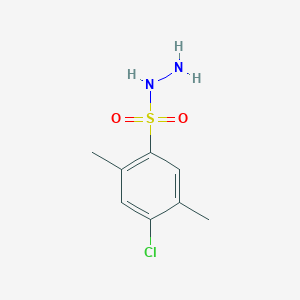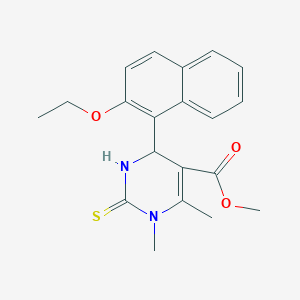
(Z)-2-ethyl-N-(8-methoxy-3-tosyl-2H-chromen-2-ylidene)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-ethyl-N-(8-methoxy-3-tosyl-2H-chromen-2-ylidene)aniline, also known as EMT, is a synthetic compound that has been widely used in scientific research. EMT is a member of the group of compounds known as chromene derivatives, which have shown promising results in various biological applications.
Aplicaciones Científicas De Investigación
Synthetic Methodologies and Derivative Development
A facile synthetic method has been developed for a new class of pyrazol-4-yl- and 2H-chromene-based substituted anilines, which includes compounds similar to (Z)-2-ethyl-N-(8-methoxy-3-tosyl-2H-chromen-2-ylidene)aniline. This method involves the use of common organocatalysts, inexpensive starting materials, and short reaction times, yielding products with good to excellent efficiencies. Some of these aniline derivatives demonstrate significant antibacterial and antifungal activity, indicating their potential use in medical and pharmaceutical applications. Other derivatives have shown emissions in the redshift region, suggesting possible applications as fluorescence probes in biological imaging (Banoji et al., 2022).
Chemical Structure Analysis and Applications
An in-depth analysis of a structurally similar compound, 2-Ethyl-N-[(5-nitrothiophene-2-yl)methylidene]aniline, involved spectroscopic (FT–IR and UV–Vis) and theoretical (HF and DFT) investigation. The study explored its crystal structure, molecular geometry, electronic absorption spectra, vibrational frequencies, and molecular orbitals, contributing to a comprehensive understanding of its chemical properties. Such analysis aids in the development of compounds for specialized uses, including materials science and chemical sensing, although direct applications of the investigated compound were not explicitly mentioned (Ceylan et al., 2016).
Catalysis and Chemical Transformations
Research on anilines like this compound includes their use in catalysis and chemical transformations. For instance, compounds with aniline structures have been used as catalysts for the transesterification of cyclic carbonates, leading to the selective N-methylation of anilines. This process demonstrates the utility of anilines in organic synthesis and chemical manufacturing, highlighting their importance in industrial chemistry (Selva et al., 2008).
Fluorescence Sensing and Metal Ion Detection
A compound structurally similar to this compound, MQA ((E)-2-methoxy-N-((quinolin-2-yl)methylene)aniline), has been developed as a 'dual' chemosensor for distinguishing Zn2+ and Hg2+ ions. It showcases high selectivity, sensitivity, and reversibility in detecting these metal ions, suggesting potential applications in environmental monitoring, industrial processes, and chemical research (Dong et al., 2017).
Propiedades
IUPAC Name |
N-(2-ethylphenyl)-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4S/c1-4-18-8-5-6-10-21(18)26-25-23(31(27,28)20-14-12-17(2)13-15-20)16-19-9-7-11-22(29-3)24(19)30-25/h5-16H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSLSGSDRFYLFPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N=C2C(=CC3=C(O2)C(=CC=C3)OC)S(=O)(=O)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(4-Benzylpiperazin-1-yl)-3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2645955.png)

![2-{5-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}acetonitrile](/img/structure/B2645957.png)

![(1-(4-fluorophenyl)cyclopropyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2645960.png)
![(R)-tert-Butyl 3-[(4-bromophenyl)methyl]aminopiperidine-1-carboxylate](/img/structure/B2645961.png)
![methyl 2-(9-(4-butylphenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)propanoate](/img/structure/B2645962.png)
![2-[4-[4-(Trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]quinoxaline](/img/structure/B2645964.png)


![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(4-fluorophenyl)acetate](/img/structure/B2645968.png)

